缩水甘油醚

描述

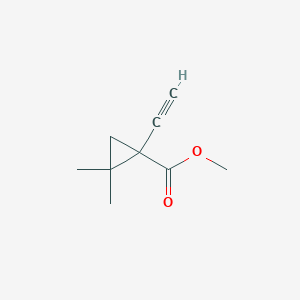

Glycidyl, also known as glycidol, is an organic compound with the chemical formula C3H6O2. It is a colorless, viscous, and slightly acidic liquid with a sweet, burning odor. Glycidyl is a highly reactive compound that is widely used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a surfactant, plasticizer, and corrosion inhibitor in a variety of industrial applications.

科学研究应用

1. 聚合物化学

缩水甘油醚由于其环氧和活性羟基,难以引入聚合物链中,但可生成超支化聚缩水甘油醚。衍生的单体 1-乙氧基乙基缩水甘油醚 (EEGE) 用于聚合物化学中,用于生产线性聚缩水甘油醚并构建具有复杂结构的共聚物。该化学方法可有效地制造含有缩水甘油醚单元的共聚物,从而在各个领域产生所需的性能和应用 (张和王,2015)。

2. 水凝胶开发

缩水甘油甲基丙烯酸酯 (GMA) 固定化的葡聚糖通过向氧化的 Dex-GMA 中添加二硫苏糖醇来形成水凝胶。这些水凝胶具有独立于其机械性能的受控降解,在再生医学和药物递送系统中有用。这一发现有助于设计对降解速度进行精确控制的聚合物材料 (Nonsuwan 等,2019)。

3. 推进剂和炸药

源自缩水甘油醚的聚(缩水甘油硝酸酯)(PGN) 是一种用于固体推进剂、炸药和烟火的高能低敏粘合剂。由于其在高能应用中的潜力,其合成已得到广泛研究 (汪连信,2007)。

4. 基因治疗

基于聚(缩水甘油甲基丙烯酸酯)的星形聚阳离子由于其亲水性羟基,可有效地将 miRNA 转移到原代心脏成纤维细胞中。该应用在心脏疾病治疗中具有重要意义,例如抑制心脏纤维化和肥大 (李等,2016)。

5. 酶促合成

对映纯缩水甘油的合成是通过酶促反应实现的,它可以分解外消旋缩水甘油丁酸酯。这一过程对于生产纯缩水甘油至关重要,缩水甘油用于各种化学合成中 (Palomo 等,2005)。

6. 食源性污染物分析

在食用油精炼过程中形成的缩水甘油酯因其潜在致癌性而受到分析。研究包括研究其形成机制并开发方法以减少其在食品中的存在 (Bognár 等,2018)。

7. 酸敏感基因载体

乙醇胺功能化的聚(缩水甘油甲基丙烯酸酯)(PGEA) 用于基因治疗,显示出良好的生物相容性和高转染效率。响应性星形载体乙缩醛 β-环糊精-PGEA 被用作治疗性 pDNA 载体,由于其 pH 响应性和降解性能,提高了性能 (杨等,2015)。

8. 合成方法

对缩水甘油硝酸酯合成方法的研究(一种新型高能粘合剂的单体)突出了推进剂和炸药领域发展的潜力 (商秉坤,2011)。

作用机制

Target of Action

Glycidyl, or more specifically its derivatives like glycidyl methacrylate (GMA), primarily targets various biochemical entities through its epoxide group . The epoxide group in glycidyl can react with a variety of nucleophiles, including amines, thiols, azides, and acids . This allows glycidyl to form covalent bonds with these entities, leading to a wide range of functionalities .

Mode of Action

Glycidyl interacts with its targets through a process known as nucleophilic ring-opening reactions . This involves the breaking of the three-membered epoxide ring in glycidyl by a nucleophile, such as an amine or a thiol . The nucleophile attacks the less substituted carbon of the epoxide ring, leading to the opening of the ring and the formation of a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by glycidyl can vary depending on the specific targets and the environment. It’s important to note that glycidyl and its derivatives have been used in the synthesis of polymers . These polymers can then be used in various applications, including the delivery of siRNA for gene silencing , indicating that glycidyl can potentially influence genetic expression pathways.

Pharmacokinetics

It’s known that glycidyl and its derivatives can be used to create polymers with improved biocompatibility and reduced non-specific protein absorption . This suggests that glycidyl-based compounds may have favorable ADME properties for certain applications, such as drug delivery.

Result of Action

The molecular and cellular effects of glycidyl’s action can vary depending on the specific targets and the environment. For instance, glycidyl methacrylate-based carriers have been shown to achieve a knockdown of target gene expressions exceeding 80% in HeLa cells . This indicates that glycidyl can have significant effects at the molecular and cellular levels, particularly in the context of gene expression.

Action Environment

The action, efficacy, and stability of glycidyl can be influenced by various environmental factors. For example, the reaction conditions, such as temperature, time, and the concentration of the initiator, catalyst, and glycidyl, can affect the grafting rate and degree of substitution in the synthesis of glycidyl-based polymers . Furthermore, the lipase activity, which can be influenced by the amount of lipids in the diet, may affect the internal exposure to glycidol released from its esters .

安全和危害

Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .

未来方向

属性

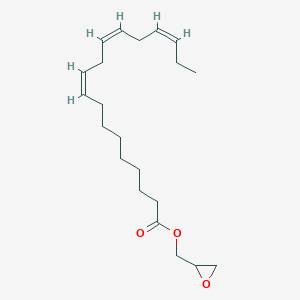

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFJJNBUMXQSMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635227 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51554-07-5 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)